molecular formula C11H17NO6 B1383051 (Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester CAS No. 84080-68-2

(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester

Cat. No. B1383051
CAS RN: 84080-68-2
M. Wt: 259.26 g/mol
InChI Key: JDPTWNBRKKNMHW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester, or ZMOBED, is an organic compound with a wide range of applications in scientific research. It is a derivative of (Z)-2-(2-methoxyethoxyimino)-3-oxobutanoic acid and is used as a reagent in organic synthesis. ZMOBED is a versatile reagent that is used in a variety of laboratory experiments, and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been studied in the context of chemical synthesis and properties. For instance, (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy] imino}-4-thiazoleacetic acid, a related compound, was synthesized using condensation and hydrolysis reactions, showcasing the compound's role in complex chemical syntheses (Tang Lin-sheng, 2006).

Catalytic Applications

  • The compound has been involved in studies of enantioselective catalysis. For example, its hydrogenation was studied using a rhodium catalyst, achieving high enantiomeric excess. This suggests its use in producing enantiomerically pure isoprenoid building blocks (M. Ostermeier et al., 2003).

Role in Pharmaceutical Synthesis

  • It has been utilized in the synthesis of chemical modifiers for antibiotics, indicating its importance in pharmaceutical research (T. Kanai et al., 1993).

Photolysis Studies

  • Research has been conducted on the photolysis of related compounds, which could provide insights into the stability and reactivity of (Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester under various conditions (V. Enev et al., 1987).

Application in Chiral Synthesis

  • The compound's derivatives have been applied in chiral synthesis, demonstrating its utility in creating stereochemically complex molecules (Kaoru Nakamura et al., 1989).

Inhibition Studies

  • It has been involved in the synthesis of inhibitors for biological processes like leukotriene D4 antagonism, highlighting its potential in the development of bioactive molecules (J. Musser et al., 1987).

properties

IUPAC Name

tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-7(13)9(10(15)18-11(2,3)4)12-17-6-8(14)16-5/h6H2,1-5H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPTWNBRKKNMHW-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NOCC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\OCC(=O)OC)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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